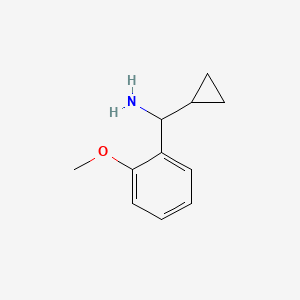
(1R)CYCLOPROPYL(2-METHOXYPHENYL)METHYLAMINE-HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)CYCLOPROPYL(2-METHOXYPHENYL)METHYLAMINE-HCl is an organic compound with the molecular formula C11H15NO It is characterized by a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 2-methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R)CYCLOPROPYL(2-METHOXYPHENYL)METHYLAMINE-HCl typically involves the cyclopropanation of a suitable precursor followed by amination. One common method includes the reaction of 2-methoxybenzyl chloride with cyclopropylamine under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (1R)CYCLOPROPYL(2-METHOXYPHENYL)METHYLAMINE-HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amines.
Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide or aluminum chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Boron tribromide in dichloromethane.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amines.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
(1R)CYCLOPROPYL(2-METHOXYPHENYL)METHYLAMINE-HCl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1R)CYCLOPROPYL(2-METHOXYPHENYL)METHYLAMINE-HCl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
- 1-Cyclopropyl-1-(4-methoxyphenyl)methanamine
- 1-(2-Methoxyphenyl)cyclopropyl)methanamine
- 1-(4-Bromophenyl)cyclopropyl)methanamine
Comparison: (1R)CYCLOPROPYL(2-METHOXYPHENYL)METHYLAMINE-HCl is unique due to the presence of the 2-methoxyphenyl group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific research applications.
Propiedades
Número CAS |
535925-80-5 |
|---|---|
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
cyclopropyl-(2-methoxyphenyl)methanamine |
InChI |
InChI=1S/C11H15NO/c1-13-10-5-3-2-4-9(10)11(12)8-6-7-8/h2-5,8,11H,6-7,12H2,1H3 |
Clave InChI |
FBGNVBWSHSMXFT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(C2CC2)N |
SMILES canónico |
COC1=CC=CC=C1C(C2CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















